

A Comparative Guide to Sourcing and Purity of Pyridine-3-Carboxamide Analytical Standards

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Compound of Interest

Compound Name: *pyridine-3-carboxamide*

Cat. No.: *B1143946*

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For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. The accuracy and reliability of experimental results hinge on the well-defined purity and sourcing of these critical reagents. This guide provides an objective comparison of **pyridine-3-carboxamide** (also known as nicotinamide or niacinamide) analytical standards, offering insights into their sourcing, purity specifications, and the analytical methodologies used for their characterization.

The Critical Role of High-Purity Analytical Standards

Pyridine-3-carboxamide is a compound of significant interest in various scientific disciplines due to its role as a form of vitamin B3 and its involvement in critical biological pathways. In pharmaceutical research, it is essential for a wide range of applications, including as a reference standard for the quantification of the analyte in plasma, pharmaceutical formulations, and nutritional products. The use of a well-characterized analytical standard ensures the validity of these measurements, which is a cornerstone of regulatory compliance and the development of safe and effective medicines.

Comparison of Pyridine-3-Carboxamide Analytical Standards

The sourcing of analytical standards is a critical consideration. Primary standards are typically provided by national and international pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These organizations provide

highly characterized materials intended for use in official compendial assays.^{[1][2][3][4]} For quantitative applications, if a specific value is not provided on the label of a USP reference standard, a purity of 100.0% can often be assumed.^[1]

Secondary standards are also widely available from commercial suppliers and are qualified as Certified Reference Materials (CRMs).^[5] These standards are traceable to primary standards and are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. Reputable commercial suppliers like Sigma-Aldrich (a subsidiary of Merck KGaA), and LGC Standards provide comprehensive Certificates of Analysis (CoA) with their standards, detailing the analytical methods used for characterization and the certified purity values.^{[5][6][7][8]}

Below is a summary of typical specifications for **pyridine-3-carboxamide** analytical standards from various sources. It is important to note that while pharmacopeial standards are considered the highest authority, certified reference materials from reputable commercial suppliers offer a reliable and well-documented alternative.

Source/Supplier	Grade	Typical Purity Specification	Key Features
United States Pharmacopeia (USP)	Pharmaceutical Primary Standard	Typically assumed to be 100.0% for quantitative use if no value is on the label. [1]	Intended for use in official USP-NF tests and assays. Accompanied by a USP Certificate. [9] [10] [11]
European Pharmacopoeia (EP)	Pharmaceutical Primary Standard	Specified in the Ph. Eur. monograph.	Intended for use in official Ph. Eur. tests. Accompanied by an EP Certificate of Analysis. [12]
Sigma-Aldrich (Merck)	Pharmaceutical Secondary Standard; Certified Reference Material	≥99.5% (by GC or HPLC)	Traceable to USP and EP primary standards. Provided with a detailed Certificate of Analysis. [5]
LGC Standards	Primary and Secondary Standards	High purity, with specific values provided on the Certificate of Analysis.	Manufactured under ISO 17034 and ISO/IEC 17025. Comprehensive CoA provided. [6] [7] [8] [13]

Experimental Protocols for Purity Assessment

The purity of **pyridine-3-carboxamide** analytical standards is determined using a combination of analytical techniques. Each method provides specific information about the substance's identity, purity, and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like **pyridine-3-carboxamide**. A common approach is reversed-phase HPLC with UV detection.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is frequently used.[14]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The composition can be isocratic or a gradient.[14]
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Detection: UV detection is commonly performed at a wavelength where **pyridine-3-carboxamide** exhibits strong absorbance, typically around 261 nm.
- Sample Preparation: A known concentration of the standard is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 μ m filter before injection.
- Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile compounds and can be used to determine the purity of **pyridine-3-carboxamide**, sometimes after derivatization. A direct injection method without derivatization has also been reported.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Column: A capillary column such as a CP-SIL 8CB or an HP-5ms is often employed.[15]
- Carrier Gas: Helium is a common carrier gas.[15]
- Temperature Program: An initial oven temperature is set and then ramped up to a final temperature to ensure the separation of all components.

- **Injector and Detector Temperature:** These are set at temperatures high enough to ensure vaporization of the sample and prevent condensation.
- **Sample Preparation:** The standard is dissolved in a suitable solvent, such as methanol. An internal standard may be added for quantitative analysis.^[16]
- **Purity Calculation:** Similar to HPLC, purity is often determined by the area percentage of the main peak.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.^{[1][3][17][18][19]}

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** A precisely weighed amount of the **pyridine-3-carboxamide** standard and a certified internal standard are dissolved in a suitable deuterated solvent.
- **Data Acquisition:** A ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals.
- **Purity Calculation:** The purity of the **pyridine-3-carboxamide** is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Karl Fischer Titration

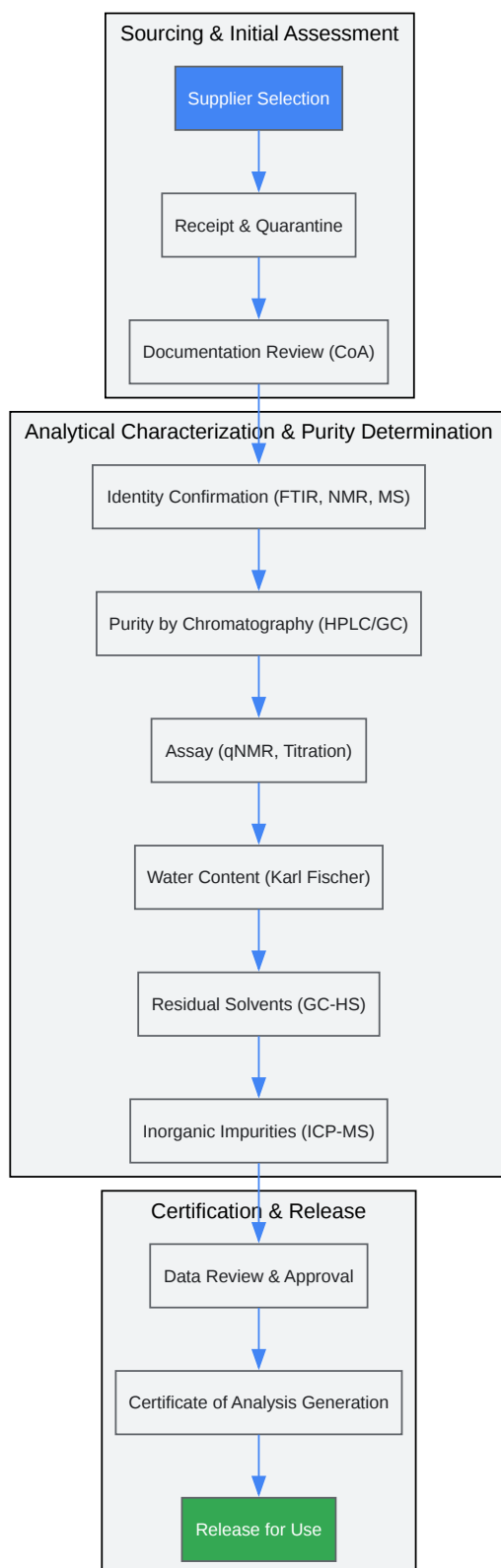
This technique is specifically used to determine the water content in the analytical standard, which is a critical parameter for assessing its overall purity.^{[20][21][22][23]}

- **Instrumentation:** A Karl Fischer titrator (volumetric or coulometric).
- **Principle:** The method is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.

- Procedure: A known amount of the standard is dissolved in a suitable solvent and titrated with the Karl Fischer reagent until all the water has reacted. The endpoint is detected electrochemically.
- Water Content Calculation: The amount of water is calculated based on the volume of titrant consumed.

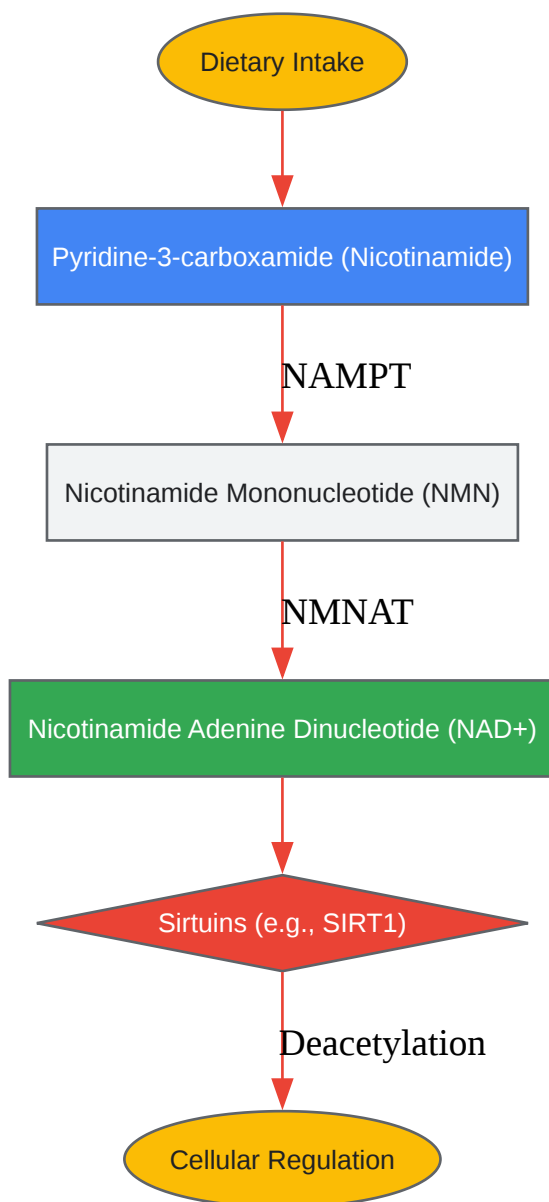
Visualizing Key Processes

To better understand the context in which these analytical standards are utilized and the processes they undergo, the following diagrams provide a visual representation of a typical analytical standard qualification workflow and a relevant biological pathway for **pyridine-3-carboxamide**.



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Analytical Standard Qualification Workflow



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